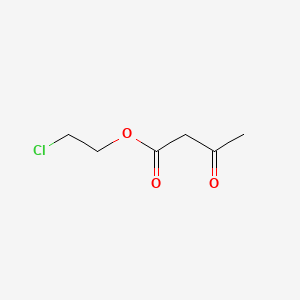

2-Chloroethyl 3-oxobutanoate

描述

Structure

3D Structure

属性

CAS 编号 |

54527-68-3 |

|---|---|

分子式 |

C6H9ClO3 |

分子量 |

164.59 g/mol |

IUPAC 名称 |

2-chloroethyl 3-oxobutanoate |

InChI |

InChI=1S/C6H9ClO3/c1-5(8)4-6(9)10-3-2-7/h2-4H2,1H3 |

InChI 键 |

JAEUQHNZRROYID-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)OCCCl |

规范 SMILES |

CC(=O)CC(=O)OCCCl |

沸点 |

198.0 °C |

其他CAS编号 |

54527-68-3 |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloroethyl 3 Oxobutanoate

Established Synthetic Routes for 2-Chloroethyl 3-oxobutanoate

Chlorination of Ethyl Acetoacetate (B1235776) with Thionyl Chloride

A common method for the preparation of this compound involves the reaction of ethyl acetoacetate with thionyl chloride. chemicalbook.com This process is typically conducted in the presence of a suitable solvent. chemicalbook.com The reaction involves a condensation reaction where the dosage ratio of ethyl acetoacetate to thionyl chloride and the solvent is crucial for the outcome. chemicalbook.com

The reaction is generally carried out at an elevated temperature, typically between 75°C and 95°C, for a duration of 5.5 to 9 hours. chemicalbook.com Following the reaction, the majority of the solvent and any unreacted thionyl chloride are removed by evaporation under normal pressure. chemicalbook.com The final product is then isolated by distillation of the remaining organic phase under reduced pressure, with the desired fraction being collected at 107-108°C/1.87kPa. chemicalbook.com Solvents such as n-heptane, dichloroethane, or toluene (B28343) can be utilized for this reaction. chemicalbook.com

Chlorination of Ethyl Acetoacetate with Sulfuryl Chloride

Another established route for synthesizing α-chloroethyl acetoacetate is through the chlorination of ethyl acetoacetate using sulfuryl chloride. echemi.comguidechem.com This method involves dissolving equimolar amounts of ethyl acetoacetate and sulfuryl chloride in a suitable solvent. echemi.comguidechem.com The sulfuryl chloride solution is then added dropwise to the ethyl acetoacetate solution under controlled conditions, including low temperature, stirring, and negative pressure. echemi.comguidechem.com

After the addition is complete, the reaction mixture is stirred for several more hours to ensure the reaction goes to completion. echemi.comguidechem.com The workup procedure involves washing the reactant with a saturated brine solution and separating the aqueous layer. echemi.comguidechem.com The organic layer is then dried using anhydrous magnesium sulfate, followed by removal of the solvent and distillation under reduced pressure. echemi.comguidechem.com The final product, α-chloroethyl acetoacetate, is collected at a distillation temperature of 96-99°C/4-4.7kPa. echemi.comguidechem.com It is also noted that chlorine can be used as an alternative chlorinating agent in this reaction. echemi.comguidechem.com

A variation of this method involves adding the raw material, in this case, referred to as methyl acetoacetate, to a reactor and cooling it to a temperature range of -5 to 10°C before the dropwise addition of sulfuryl chloride. google.com After the addition, the mixture is slowly warmed to 20-25°C and allowed to react for 4 hours. google.com The workup involves removing acidic gas by vacuum, followed by distillation of the residue under reduced pressure to obtain the final product. google.com The molar ratio of methyl acetoacetate to sulfuryl chloride is typically maintained between 1:1 and 1:1.1. google.com

Condensation Reactions in this compound Synthesis

Condensation reactions are a key strategy in the synthesis of various organic compounds, including derivatives of this compound. guidechem.comsolubilityofthings.comnih.gov This compound is a valuable building block due to its ability to participate in such reactions. guidechem.comsolubilityofthings.com For instance, the Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction that traditionally uses weak bases in organic solvents. aston.ac.uk

In the context of synthesizing related heterocyclic compounds, condensation reactions play a pivotal role. For example, the synthesis of 2,3-pyrrolidinediones involves the condensation of α-keto acids with various aldehydes and amines. researchgate.net Similarly, substituted β-arylglutaric acids can be prepared by condensing substituted aromatic aldehydes with ethyl acetoacetate in the presence of piperidine, which leads to the formation of substituted ethyl benzal-bis-acetoacetates. researchgate.net

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

The efficiency of synthesizing this compound and related compounds can be significantly improved by optimizing various reaction parameters.

Influence of Solvent Systems and Catalysis

The choice of solvent and catalyst can have a profound impact on the outcome of the synthesis. For instance, in a three-component reaction to synthesize heterocyclic products, various solvents such as ethanol (B145695), acetone, chloroform, dimethylformamide (DMF), n-hexane, and a mixture of ethanol and water were screened. researchgate.net It was observed that these solvents did not significantly affect the reaction times or yields, with water being identified as the optimal solvent for that particular reaction. researchgate.net

Catalysis also plays a crucial role. In the same three-component reaction, the use of a propylamine-functionalized cellulose (B213188) catalyst was investigated, with the optimal amount determined to be 14 mg, leading to a high isolated yield of 97% in a short reaction time. researchgate.net In another example, the synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was influenced by the choice of base and catalyst, with sodium hydride and imidazole (B134444) hydrochloride being preferred, respectively. google.com The solvent used in this reaction could be DMF, THF, DCM, toluene, ethanol, or petroleum ether, with DMF being the preferred choice. google.com

The use of ionic liquids as both solvents and catalysts has also been explored to promote greener synthesis. aston.ac.ukopenmedicinalchemistryjournal.com For example, 1-methoxyethyl-3-methylimidazolium trifluoroacetate (B77799) has been used to promote the Knoevenagel condensation, with the ionic liquid being recyclable. aston.ac.uk

Temperature and Pressure Optimization in this compound Production

Temperature and pressure are critical parameters that require careful control for optimal synthesis. In the chlorination of ethyl acetoacetate with sulfuryl chloride, the reaction is conducted at a low temperature. echemi.comguidechem.com A specific patent describes cooling the reaction mixture to between -5 and 10°C before the addition of sulfuryl chloride and then warming it to 20-25°C for the reaction to proceed. google.com In contrast, the synthesis using thionyl chloride is carried out at a higher temperature range of 75-95°C. chemicalbook.com

The purification of the final product is often achieved through distillation under reduced pressure. chemicalbook.comechemi.comguidechem.com For instance, α-chloroethyl acetoacetate is distilled at 96-99°C under a pressure of 4-4.7 kPa. echemi.comguidechem.com Another procedure specifies collecting the product at 107-108°C and 1.87 kPa. chemicalbook.com

The optimization of these parameters is crucial to maximize the yield and purity of this compound. For example, in the synthesis of a related compound, it was found that elevated temperatures (>30°C) reduced the selectivity and yield.

Stoichiometric Ratio Effects on this compound Yield

The stoichiometry of reactants is a critical parameter in the synthesis of this compound, directly influencing reaction equilibrium, product yield, and purity. Two primary synthetic routes are the transesterification of an alkyl acetoacetate and the direct addition of diketene (B1670635) to 2-chloroethanol (B45725).

In the transesterification reaction, typically involving methyl acetoacetate or ethyl acetoacetate and 2-chloroethanol, the process is governed by equilibrium. A patent for a related synthesis using a solid acid catalyst specifies a 1:1 molar ratio of methyl acetoacetate to 2-chloroethanol, which resulted in a high yield of 92%. google.com While a 1:1 ratio is common, using an excess of one reactant, such as 2-chloroethanol, can shift the equilibrium towards the product side, potentially increasing the conversion of the limiting reactant. However, a large excess can complicate downstream purification processes and increase waste.

The following table conceptually illustrates the impact of varying stoichiometric ratios on yield and purity in a typical transesterification reaction.

Interactive Data Table: Effect of Reactant Molar Ratio on Transesterification Yield

| Molar Ratio (Acetoacetate:2-Chloroethanol) | Theoretical Yield (%) | Observed Purity Concerns |

| 1:0.8 | 80 | Incomplete conversion, significant unreacted acetoacetate |

| 1:1 | 92 | Optimal balance, minimal unreacted starting materials google.com |

| 1:1.2 | >95 | High conversion, requires removal of excess 2-chloroethanol |

| 1:2.0 | >98 | Near-complete conversion, significant waste and purification cost |

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign and efficient processes. Key areas of focus include the use of solvent-free conditions and maximizing atom economy.

Solvent-Free Synthesis Techniques for this compound

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by reducing volatile organic compound (VOC) emissions, simplifying product work-up, and often lowering costs.

One promising technique is microwave-assisted organic synthesis (MAOS). univpancasila.ac.id Research on the transesterification of related β-ketoesters has demonstrated that combining lipase (B570770) catalysts, such as Candida antarctica lipase B (CALB), with solvent-free microwave irradiation can lead to high yields (up to 96%) in short reaction times (less than 2 hours). researchgate.nettandfonline.com This combination of biocatalysis and microwave technology offers a highly competitive and environmentally friendly process. researchgate.net

Another approach involves the use of solid, reusable catalysts. A patented process describes the transesterification of methyl acetoacetate with 2-chloroethanol using a solid sulfated tin oxide catalyst. google.com Such heterogeneous catalysts can be easily filtered from the reaction mixture, eliminating the need for solvent-intensive work-up procedures and allowing the catalyst to be recycled. The synthesis of related coumarins from β-ketoesters has also been effectively performed under solvent-free conditions using reusable catalysts like Zn[(L)-Proline]2, further demonstrating the viability of this approach. rasayanjournal.co.inacs.org

Atom Economy and Waste Reduction in this compound Processes

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemrxiv.org Maximizing atom economy is crucial for minimizing waste.

The two main synthetic routes to this compound exhibit a significant difference in their atom economy:

Reaction A: Transesterification:

Methyl Acetoacetate + 2-Chloroethanol → this compound + Methanol (B129727)

This reaction produces methanol as a byproduct, which lowers its atom economy.

Reaction B: Diketene Addition:

Diketene + 2-Chloroethanol → this compound

This is an addition reaction where all reactant atoms are incorporated into the product, resulting in a theoretical atom economy of 100%. This type of reaction is considered highly desirable in green chemistry.

The following table provides a quantitative comparison of the atom economy for these two synthetic pathways.

Interactive Data Table: Atom Economy Comparison of Synthetic Routes

| Parameter | Reaction A (Transesterification) | Reaction B (Diketene Addition) |

| Reactants | Methyl Acetoacetate (116.12 g/mol ) + 2-Chloroethanol (80.51 g/mol ) | Diketene (84.07 g/mol ) + 2-Chloroethanol (80.51 g/mol ) |

| Desired Product | This compound (164.59 g/mol ) | This compound (164.59 g/mol ) |

| Byproduct(s) | Methanol (32.04 g/mol ) | None |

| Total Reactant Mass | 196.63 g/mol | 164.58 g/mol |

| Atom Economy (%) | (164.59 / 196.63) * 100 = 83.7% | (164.59 / 164.58) * 100 = ~100% |

Beyond atom economy, waste is significantly reduced by using heterogeneous catalysts. Solid acid catalysts like sulfated tin oxide or functionalized silicas can be recovered and reused over multiple cycles with minimal loss of activity, which avoids the generation of salt waste that occurs when liquid acid or base catalysts are neutralized during work-up. google.commdpi.com

Reactivity and Reaction Pathways of 2 Chloroethyl 3 Oxobutanoate

Nucleophilic Substitution Reactions of the Chloro Group in 2-Chloroethyl 3-oxobutanoate

The presence of a primary chloro group makes the terminal carbon of the ethyl moiety susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the chloride ion. kahedu.edu.inyoutube.comnih.gov The rate and efficiency of these substitutions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Substitution with Amine Nucleophiles: Formation of β-Keto Amides

The reaction of this compound with amine nucleophiles leads to the formation of N-substituted β-keto amides. This transformation is a key step in the synthesis of various heterocyclic compounds and biologically active molecules. d-nb.info The general reaction involves the displacement of the chloride by the amine, forming a new carbon-nitrogen bond.

The acylation of amide enolates is a primary method for synthesizing β-keto amides. d-nb.info While generating enolates from tertiary amides is direct, primary and secondary amides require specific conditions like double deprotonation or masking of the amide functionality. d-nb.info An alternative approach involves using β-enamino amides derived from the condensation of acetoacetamides with Boc-monoprotected ethylenediamine. These can be acylated and subsequently fragmented to yield the desired β-keto amides. organic-chemistry.org

Table 1: Examples of β-Keto Amide Synthesis

| Nucleophile | Product | Research Focus |

|---|---|---|

| Primary Amines | N-Alkyl-β-keto amides | Synthesis of precursors for heterocyclic systems. d-nb.info |

| Secondary Amines | N,N-Dialkyl-β-keto amides | Building blocks for biologically active compounds. d-nb.info |

This table is illustrative and based on general principles of β-keto amide synthesis.

Substitution with Alcohol Nucleophiles: Ester Exchange and Ether Formation

When this compound reacts with alcohol nucleophiles, two potential reactions can occur: transesterification at the ester group or substitution of the chloro group to form an ether. The outcome is highly dependent on the reaction conditions and the nature of the alcohol.

Transesterification, the exchange of the ethyl group of the ester with another alkyl group from the alcohol, is a common reaction for β-keto esters. nih.gov This process is often catalyzed by acids (both protic and Lewis acids), bases, or enzymes. nih.govgoogle.com For instance, the transesterification of methyl acetoacetate (B1235776) with 2-chloroethanol (B45725) using a solid acid catalyst like sulfated tin oxide can produce 2-chloroethyl acetoacetate in high yield. google.com Enzyme-catalyzed transesterification, for example using lipase (B570770) B from Candida antarctica (CALB), offers a mild and selective method for this transformation, even under solvent-free conditions. google.comresearchgate.net

Alternatively, under conditions that favor nucleophilic substitution at the primary carbon, the alcohol can displace the chloride to form an ether linkage. This reaction would yield a 2-(alkoxy)ethyl 3-oxobutanoate derivative. The choice of base and solvent is critical in directing the reaction towards either transesterification or ether formation.

Thiolysis Reactions and Glutathione-Mediated Dehalogenation

Thiol nucleophiles, being generally more nucleophilic than their alcohol counterparts, readily react with this compound to displace the chloride ion, forming a thioether linkage.

In biological systems, a significant reaction is the conjugation with glutathione (B108866) (GSH), a tripeptide containing a cysteine residue with a reactive thiol group. nih.gov This reaction is often catalyzed by glutathione S-transferases (GSTs) and is a major pathway for the detoxification of electrophilic compounds. nih.gov The product of this reaction with this compound would be S-(2-(3-oxobutanoyloxy)ethyl)glutathione. This enzymatic dehalogenation is a critical detoxification process. nih.govresearchgate.net

Haloalkane dehalogenases are another class of enzymes capable of cleaving carbon-halogen bonds. wikipedia.orgmdpi.com These enzymes catalyze the hydrolysis of haloalkanes to the corresponding alcohols. wikipedia.org For instance, the haloalkane dehalogenase from Agrobacterium radiobacter AD1 (HheC) can catalyze the dehalogenation of vicinal haloalcohols. nih.gov While the direct action of these enzymes on this compound is not extensively detailed in the provided results, their general function suggests a potential pathway for its dehalogenation to 2-hydroxyethyl 3-oxobutanoate.

Reactions Involving the Keto Group of this compound

The ketone functionality in this compound is a site for various addition and redox reactions. Its reactivity is central to the synthesis of modified butanoate derivatives.

Reduction Reactions to Hydroxyl Derivatives

The keto group of this compound can be selectively reduced to a secondary alcohol, yielding 2-chloroethyl 3-hydroxybutanoate. This transformation can be achieved using various reducing agents.

Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the ester group. tardigrade.in The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). tardigrade.in

Enzymatic reductions offer a high degree of stereoselectivity, producing specific enantiomers of the corresponding alcohol. For example, various microorganisms and their enzymes are known to catalyze the asymmetric reduction of β-keto esters. Geotrichum candidum has been used for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-hydroxy ester with high optical purity. researchgate.net Similarly, strains of the microalga Chlorella can reduce ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxy esters with varying diastereoselectivity. nih.gov Baker's yeast is another common biocatalyst for the reduction of β-keto esters, where the stereoselectivity can be influenced by the reaction medium. rsc.org

Table 2: Research Findings on the Reduction of Related β-Keto Esters

| Substrate | Catalyst/Reagent | Product | Key Finding |

|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Geotrichum candidum | Ethyl (S)-4-chloro-3-hydroxybutanoate | High optical purity (>94%) and yield (>85%). researchgate.net |

| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | Ethyl (2S, 3S)- and (2S, 3R)-hydroxy esters | Diastereomer ratio of 53/47 with high enantiomeric excess. nih.gov |

| Ethyl 3-oxobutanoate | Baker's yeast in ChCl:glycerol DES | Ethyl (R)-3-hydroxybutanoate | Inversion of enantioselectivity by varying water content in a deep eutectic solvent (DES). rsc.org |

Oxidation Reactions Leading to Carboxylic Acid Formation

While less common for this specific substrate, the oxidation of the carbon backbone of this compound can theoretically occur. Strong oxidizing agents could potentially cleave the molecule. For instance, oxidation of other β-keto esters can lead to the formation of carboxylic acids. However, the presence of the chloro group might lead to complex reaction pathways and potential side reactions under harsh oxidative conditions. Specific research on the direct oxidation of this compound to a carboxylic acid derivative was not prominent in the search results.

Oxime Formation and Related Condensation Reactions

The ketone carbonyl group in this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. wikipedia.org This reaction is characteristic of aldehydes and ketones and serves as a method for their identification. wikipedia.org The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime.

In a broader context, the carbonyl group of β-keto esters like this compound can participate in various condensation reactions. For instance, multicomponent reactions involving aldehydes, malononitrile, and a β-keto ester in the presence of a suitable catalyst can lead to the synthesis of complex heterocyclic compounds like pyranopyrazoles. aablocks.com Research has shown that KI-mediated three-component reactions of hydroxylamine hydrochloride with aldehydes and β-oxoesters, including those structurally similar to this compound, can produce isoxazole-5(4H)-one heterocycles. researchgate.netufms.br

These condensation reactions are pivotal in the synthesis of various heterocyclic systems. For example, the reaction of chalcones, which can be synthesized from precursors with a keto group, with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine hydrochloride can yield pyrazolines and oxazoles, respectively. researchgate.net

Enolate Chemistry and Alpha-Carbon Reactivity of this compound

The presence of a β-keto ester functionality in this compound confers significant reactivity to the α-carbon (the carbon atom between the two carbonyl groups). This reactivity is primarily governed by the acidity of the α-hydrogens and the subsequent formation of a resonance-stabilized enolate anion. mcat-review.orgfiveable.me

The α-hydrogens of β-keto esters are significantly more acidic than those of simple ketones or esters. pharmaxchange.infolibretexts.org This increased acidity is attributed to the ability of the resulting carbanion to delocalize the negative charge onto both adjacent carbonyl oxygen atoms, forming a highly stable enolate ion. mcat-review.orgpharmaxchange.info The pKa value for the α-hydrogens of β-keto esters is typically around 11, which is considerably lower than that of ketones (pKa ≈ 20) and esters (pKa ≈ 25). pharmaxchange.info

This enhanced acidity allows for the deprotonation of the α-carbon using moderately strong bases, such as sodium ethoxide, to generate the enolate anion in significant concentrations. libretexts.orglibretexts.org For complete deprotonation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed. fiveable.mevanderbilt.edu The resulting enolate is a potent nucleophile, crucial for the reactions discussed in the following sections.

Table 1: Approximate pKa Values of α-Hydrogens in Various Carbonyl Compounds

| Compound Type | Approximate pKa |

| β-Diketone | 9 pharmaxchange.info |

| β-Ketoester | 11 pharmaxchange.info |

| β-Diester | 13 pharmaxchange.info |

| Aldehyde | 17 pharmaxchange.info |

| Ketone | 20 pharmaxchange.info |

| Ester | 25 pharmaxchange.info |

| Alkane | ~50 libretexts.org |

This table provides a general comparison of α-hydrogen acidity. Actual pKa values may vary depending on the specific molecular structure.

The enolate generated from this compound can readily participate in alkylation reactions. fiveable.me This reaction involves the nucleophilic attack of the enolate on an electrophilic alkyl halide in an SN2 fashion. pressbooks.publibretexts.org The alkylation of β-keto esters, often referred to as the acetoacetic ester synthesis, is a powerful tool for forming new carbon-carbon bonds. pressbooks.pubaklectures.com

The reaction is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides as alkylating agents. libretexts.org Secondary halides react less efficiently, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org Given that this compound itself contains a primary alkyl chloride, intramolecular alkylation to form a five-membered ring is a potential side reaction, although intermolecular alkylation with an external electrophile is the primary focus of this synthetic strategy. The acetoacetic ester synthesis allows for the introduction of one or two alkyl groups at the α-carbon, followed by hydrolysis and decarboxylation to yield a ketone. pressbooks.pub

The enolate of this compound can also act as a nucleophile in Claisen-type condensation reactions. wikipedia.orglibretexts.org The classic Claisen condensation involves the reaction between two molecules of an ester in the presence of a strong base to form a β-keto ester. wikipedia.orgbyjus.com In a mixed Claisen condensation, an ester enolate reacts with a different ester. byjus.com The enolate of this compound could, for example, react with another ester to yield a more complex β-dicarbonyl compound.

The mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the second ester, followed by the elimination of an alkoxide leaving group. libretexts.org For the reaction to be successful, the base used should not interfere with the reaction, and the alkoxy portion of the ester should be a good leaving group. wikipedia.org

Furthermore, the α-carbon of β-keto esters can undergo acylation. For instance, the acylation of dihydropyrimidin-2(1H)-ones, which can be synthesized from precursors containing a ketoester moiety, with acid anhydrides leads to the formation of 3-acyl derivatives. researchgate.net

Decarboxylation Pathways Derived from this compound Intermediates

A key synthetic utility of β-keto esters like this compound lies in the decarboxylation of their derivatives. masterorganicchemistry.com The acetoacetic ester synthesis culminates in the hydrolysis of the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone and carbon dioxide. pressbooks.pubmasterorganicchemistry.com This process occurs through a cyclic transition state, leading to an enol intermediate that tautomerizes to the more stable ketone form. masterorganicchemistry.com

Decarboxylation can be carried out under acidic, basic, or neutral conditions. google.comgoogle.com The Krapcho decarboxylation is a particularly mild method for the dealkoxycarbonylation of esters that have an electron-withdrawing group in the β-position. chem-station.comwikipedia.orgresearchgate.net This reaction is typically performed in a polar aprotic solvent like DMSO, often with the addition of a salt such as lithium chloride, at elevated temperatures. chem-station.comwikipedia.org The Krapcho reaction is advantageous as it avoids harsh acidic or basic conditions and can be highly selective, cleaving only one ester group in molecules that contain multiple ester functionalities. wikipedia.orgyoutube.com Recent research has explored variations of this reaction, including microwave-assisted methods and its application in tandem reactions like decarboxylative aldol (B89426) reactions. researchgate.netacs.org

Applications of 2 Chloroethyl 3 Oxobutanoate in Complex Organic Synthesis

2-Chloroethyl 3-oxobutanoate as a Versatile Intermediate in Fine Chemical Synthesis

The reactivity of this compound makes it an important building block in the synthesis of fine chemicals. Its utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions.

Precursor in Pharmaceutical Intermediate Synthesis

This compound serves as a key precursor in the synthesis of various pharmaceutical intermediates. guidechem.com Its bifunctional nature allows for the construction of complex molecular scaffolds that are central to the structure of many therapeutic agents. For instance, it is utilized in the preparation of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their cardiovascular effects. google.com The synthesis involves the reaction of this compound with an aromatic aldehyde and a 3-aminocrotonic acid ester. google.com This reaction, often carried out in a stepwise manner, first forms a 2-benzylidene-3-oxobutanoate intermediate, which is then reacted with the aminocrotonate to yield the final dihydropyridine (B1217469) ring system. google.com The presence of the 2-chloroethyl group in the starting material is crucial as it can be further modified to introduce other functional groups, thereby allowing for the synthesis of a variety of dihydropyridine analogs. google.com

Another significant application is in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, which are intermediates in the preparation of some modern drugs. google.com For example, it is a key starting material in a process for preparing apixaban, an anticoagulant medication. google.com

The versatility of this compound is further highlighted in its use for creating various heterocyclic compounds that are of interest in medicinal chemistry. Its ability to undergo condensation and cyclization reactions makes it a valuable tool for medicinal chemists. guidechem.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound

| Intermediate Class | Key Reaction Type | Example Application |

|---|---|---|

| 1,4-Dihydropyridines | Hantzsch-type condensation | Cardiovascular drugs google.com |

Building Block for Agrochemicals and Specialty Chemicals

The utility of this compound extends to the agrochemical sector, where it is used as an intermediate in the synthesis of pesticides. lifechempharma.com Its structural features allow for the introduction of specific functionalities required for biological activity in agrochemical compounds. guidechem.com The chloroethyl group can act as a leaving group in nucleophilic substitution reactions, enabling the attachment of various other molecular fragments.

In the realm of specialty chemicals, this compound is employed in the production of various organic molecules. Its reactivity allows for the synthesis of compounds with tailored properties for specific industrial applications.

Synthesis of Diverse Organic Derivatives Utilizing this compound

The chemical reactivity of this compound facilitates the synthesis of a wide range of organic derivatives, particularly heterocyclic compounds which are prevalent in many biologically active molecules.

Formation of Substituted Triazolopyrimidinones

This compound is a key reactant in the synthesis of substituted triazolopyrimidinones. These fused heterocyclic systems are of significant interest due to their potential biological activities. The synthesis often involves the reaction of this compound with 3-amino-1,2,4-triazoles. This reaction leads to the formation of the triazolopyrimidine core structure. researchgate.net The resulting compounds can serve as scaffolds for the development of new therapeutic agents. researchgate.net

Construction of Heterocyclic Ring Systems (e.g., Quinoline (B57606) and Coumarin Derivatives)

The versatility of this compound is further demonstrated in its application for constructing other important heterocyclic ring systems.

Quinoline Derivatives: Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities. While direct synthesis of quinolines using this compound is less commonly cited, its derivatives can be employed in multi-step syntheses. For example, the acetoacetic ester functionality can be used in reactions like the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions to form a substituted quinoline. iipseries.org

Coumarin Derivatives: Coumarins are another important class of heterocyclic compounds with diverse applications. The reactivity of the β-ketoester portion of this compound is analogous to that of ethyl acetoacetate (B1235776), which can be used in Pechmann condensation with phenols to produce coumarins. However, more direct routes often involve other starting materials. The functional groups within this compound allow for its incorporation into more complex coumarin-based structures through multi-step synthetic pathways. acgpubs.orgnih.gov

Role in Acetoacetic Ester Synthesis for Ketone Derivatization

The core structure of this compound is a derivative of ethyl acetoacetate, a classic reagent in organic synthesis. The acetoacetic ester synthesis is a powerful method for the preparation of ketones. wikipedia.orgyoutube.com This synthesis involves the deprotonation of the α-carbon (the carbon between the two carbonyl groups) to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. ucalgary.cachemicalnote.com Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yields a ketone. wikipedia.orgucalgary.ca

The presence of the 2-chloroethyl group in this compound adds another layer of synthetic utility. This group can either be retained in the final product or participate in intramolecular reactions. The fundamental steps of the acetoacetic ester synthesis using a generic acetoacetic ester are outlined below.

Table 2: General Steps of the Acetoacetic Ester Synthesis

| Step | Description |

|---|---|

| 1. Enolate Formation | The α-hydrogen is removed by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. ucalgary.cachemicalnote.com |

| 2. Alkylation | The enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgchemicalnote.com |

| 3. Hydrolysis | The ester is hydrolyzed to a carboxylic acid, typically using aqueous acid or base. ucalgary.ca |

This synthetic strategy allows for the creation of a wide variety of substituted ketones by choosing different alkyl halides in the alkylation step. chemicalnote.comuomustansiriyah.edu.iq

Multi-component Reactions Incorporating this compound

This compound serves as a versatile C4 synthon in various multi-component reactions (MCRs), which are powerful tools in organic synthesis for constructing complex molecules in a single step from three or more starting materials. tcichemicals.com Its bifunctional nature, possessing both a reactive β-ketoester moiety and a chloroethyl group, allows for the efficient assembly of diverse heterocyclic scaffolds. Notable examples include its application in the Biginelli and Hantzsch reactions.

One of the most significant applications of this compound is in the Biginelli reaction. wikipedia.org This one-pot cyclocondensation typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. wikipedia.orgnih.gov These DHPMs are of considerable interest in medicinal chemistry, with many derivatives exhibiting potent biological activities, including acting as calcium channel blockers. wikipedia.org The use of this compound as the β-ketoester component introduces a reactive 2-chloroethoxycarbonyl group at the C5 position of the resulting dihydropyrimidine (B8664642) ring. mdpi.com This chloroethyl handle can be further modified in subsequent synthetic steps, providing a route to a wide array of functionalized DHPMs. The reaction is typically catalyzed by Brønsted or Lewis acids. illinois.edu

Another key multi-component reaction where this compound is employed is the Hantzsch dihydropyridine synthesis. wikipedia.org This reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines (DHPs). wikipedia.org When this compound is used, it leads to the formation of DHPs with chloroethyl ester groups at the C3 and C5 positions. These DHPs are precursors to important classes of drugs, such as the calcium channel blocker Nifedipine. wikipedia.orgnih.gov The chloroethyl ester functionality allows for post-synthesis modifications, enabling the creation of diverse chemical libraries for drug discovery. For instance, the chlorine atom can be displaced by various nucleophiles to introduce different functionalities. lookchem.com

Beyond these classical MCRs, derivatives of chloro-oxobutanoates participate in other complex transformations. For example, ethyl 4-chloroacetoacetate, a closely related compound, undergoes a four-component reaction with aromatic aldehydes and ammonium acetate to yield highly functionalized and stereoisomeric pyrrolidines. researchgate.net This demonstrates the broader utility of the chloro-β-ketoester scaffold in generating molecular complexity through multi-component strategies.

Table 1: Multi-component Reactions with this compound

| Reaction Name | Reactants | Product Class | Key Feature of Product |

|---|---|---|---|

| Biginelli Reaction | Aryl aldehyde, this compound, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Chloroethyl ester group at C5 for further functionalization. mdpi.com |

| Hantzsch Synthesis | Aldehyde, this compound (2 eq.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridines (DHPs) | Chloroethyl ester groups at C3 and C5. wikipedia.orglookchem.com |

| Pyrrolidine (B122466) Synthesis* | Aromatic aldehydes (2 eq.), Ethyl 4-chloroacetoacetate, Ammonium acetate | Highly functionalized pyrrolidines | Stereoselective formation of complex pyrrolidine core. researchgate.net |

*Reaction with the closely related ethyl 4-chloroacetoacetate.

Regioselective and Stereoselective Transformations Initiated by this compound

The distinct chemical functionalities within this compound—a ketone, an ester, and an alkyl chloride—allow for a range of regioselective and stereoselective transformations. These selective reactions are crucial for controlling the outcome of a synthesis and for creating specific isomers of a target molecule.

Regioselectivity is prominently observed in condensation reactions. The Friedländer annulation, for instance, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Ethyl 4-chloro-3-oxobutanoate, an analogue of this compound, reacts regioselectively with 2-amino-4,5-methylenedioxybenzaldehyde to form the corresponding quinoline derivative. beilstein-journals.org The reaction specifically occurs between the amino group and the ketone carbonyl, and subsequently between the aromatic ring and the activated methylene group, leading to a single constitutional isomer. beilstein-journals.org The chloroacetyl group remains intact for further synthetic elaboration.

Stereoselectivity is a critical aspect when creating chiral molecules. The ketone at the C3 position of the oxobutanoate chain is a prochiral center, and its reduction can lead to the formation of a chiral hydroxyl group. The stereoselective reduction of ethyl 4-chloro-3-oxobutanoate has been achieved using biocatalysis. Several fungal strains have been shown to reduce the keto group to the corresponding (S)-hydroxy derivative, ethyl (S)-4-chloro-3-hydroxybutanoate, with excellent enantiomeric excess (>99% e.e.). nih.gov This enzymatic reduction provides a green and highly efficient method for producing enantiomerically pure building blocks essential for the synthesis of many pharmaceuticals.

Furthermore, the Hantzsch reaction itself can be conducted in a stereospecific manner. The cyclization of ethyl 4-chloro-2-benzylidene-acetoacetates with methyl 3-aminocrotonate results in the formation of 2-chloromethylene-1,2,3,4-tetrahydropyridine derivatives. researchgate.net X-ray and NMR analyses have confirmed that this reaction proceeds with high stereospecificity, establishing a defined relative configuration at the newly formed stereocenters (C3 and C4) of the tetrahydropyridine (B1245486) ring. researchgate.net Similarly, the four-component synthesis of pyrrolidines from ethyl 4-chloroacetoacetate is reported to be stereoselective, affording specific diastereomers of the highly substituted product. researchgate.net

Table 2: Regio- and Stereoselective Reactions

| Reaction Type | Reactant(s) | Catalyst/Reagent | Product | Selectivity |

|---|---|---|---|---|

| Friedländer Annulation* | 2-Amino-4,5-methylenedioxybenzaldehyde, Ethyl 4-chloro-3-oxobutanoate | KHSO₄, Ultrasound | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Regioselective beilstein-journals.org |

| Biocatalytic Reduction* | Ethyl 4-chloro-3-oxobutanoate | Fungi (e.g., Cylindrocarpon sclerotigenum) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Stereoselective (>99% e.e.) nih.gov |

| Hantzsch-like Cyclization* | Ethyl 4-chloro-2-benzylidene-acetoacetates, Methyl 3-aminocrotonate | Not specified | 2-Chloromethylene-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic esters | Stereospecific researchgate.net |

| Pyrrolidine Synthesis* | Aromatic aldehydes, Ethyl 4-chloroacetoacetate, Ammonium acetate | Not specified | Ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1H-pyrrole-3-carboxylates | Stereoselective researchgate.net |

*Reactions with the closely related ethyl 4-chloro-3-oxobutanoate or ethyl 4-chloroacetoacetate.

Mechanistic Investigations and Theoretical Studies of 2 Chloroethyl 3 Oxobutanoate Transformations

Elucidation of Reaction Mechanisms Involving 2-Chloroethyl 3-oxobutanoate

Mechanistic Pathways of Nucleophilic Substitutions

There is a notable lack of dedicated studies elucidating the specific mechanistic pathways (e.g., SN1, SN2) of nucleophilic substitution reactions involving the chloroethyl group of this compound. While general principles of nucleophilic substitution on primary alkyl halides are well-established, specific kinetic data, transition state analyses, and the influence of the keto and ester functionalities on the reaction mechanism for this particular molecule have not been reported.

Computational Chemistry and Molecular Modeling of this compound

Conformational Analysis and Electronic Structure Studies

Computational studies focusing on the conformational analysis and electronic structure of this compound are not present in the surveyed scientific literature. Such studies would be valuable for understanding the molecule's preferred three-dimensional structure, the distribution of electron density, and how these factors influence its reactivity.

Transition State Characterization for this compound Reactions

The characterization of transition states for reactions involving this compound through computational methods has not been reported. These theoretical calculations are crucial for understanding reaction barriers and for corroborating proposed mechanistic pathways.

Keto-Enol Tautomerism in this compound Systems

Specific experimental or theoretical studies on the keto-enol tautomerism of this compound are absent from the available literature. While β-keto esters are known to exhibit this form of isomerism, the equilibrium constant, the relative stabilities of the tautomers, and the factors influencing this equilibrium for this specific compound have not been determined.

Equilibrium Dynamics and Stabilizing Factors of Tautomeric Forms

The transformation of this compound involves a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a fundamental process in the chemical behavior of β-dicarbonyl compounds. researchgate.net The position of this equilibrium is dictated by the relative stability of the two tautomers, which in turn is influenced by a variety of structural and environmental factors.

For simple carbonyl compounds, the keto form is generally more stable and therefore predominates at equilibrium. This preference is largely attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). libretexts.org However, in 1,3-dicarbonyl compounds like this compound, the enol form can be significantly stabilized, shifting the equilibrium. libretexts.orgwalisongo.ac.id

Several factors contribute to the stabilization of the enol tautomer. A key factor is the potential for conjugation, where the C=C double bond of the enol form is in conjugation with the remaining carbonyl group, leading to a more delocalized and stable electron system. libretexts.orgwalisongo.ac.id Furthermore, the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the oxygen of the carbonyl group creates a stable six-membered ring-like structure, which significantly favors the enol form. masterorganicchemistry.com

The nature of the solvent also plays a crucial role in the position of the keto-enol equilibrium. nih.govmdpi.comnih.gov In non-polar solvents, the enol form is often more favored due to the stability provided by the intramolecular hydrogen bond, which is less likely to be disrupted by solvent interactions. masterorganicchemistry.com Conversely, in polar, hydrogen-bonding solvents, the solvent molecules can form hydrogen bonds with the carbonyl group of the keto form, thereby stabilizing it and potentially shifting the equilibrium towards the keto tautomer. masterorganicchemistry.commdpi.comnih.gov

Theoretical studies, often employing quantum chemical calculations, are instrumental in predicting the relative stabilities of the tautomers. For closely related β-ketoesters, such as ethyl α-chloroacetoacetate, computational models have predicted the enol form to be the most stable species, even when experimental observations in certain media primarily detect the keto form. researchgate.net This highlights the subtle interplay of factors that govern the tautomeric equilibrium. The presence of the electron-withdrawing chloroethyl group in this compound is also expected to influence the electronic properties of the molecule and thus the relative energies of the keto and enol forms. walisongo.ac.id

The equilibrium between the keto and enol forms is not static but a dynamic process. The interconversion between the two forms can be catalyzed by either acid or base. libretexts.org In acidic conditions, protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form the enol. libretexts.org Under basic conditions, the α-proton is removed to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. youtube.com

Table 1: Factors Influencing the Keto-Enol Equilibrium of this compound

| Factor | Influence on Equilibrium | Predominant Tautomer |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form through the formation of a pseudo-six-membered ring. | Enol |

| Conjugation | The C=C double bond of the enol is conjugated with the C=O group, leading to electronic stabilization. | Enol |

| Solvent Polarity | Non-polar solvents favor the enol form by minimizing disruption of the intramolecular hydrogen bond. Polar solvents can stabilize the keto form through intermolecular hydrogen bonding. | Enol in non-polar solvents, Keto in polar solvents |

| Substitution | The electron-withdrawing nature of the chloroethyl group can influence the acidity of the α-proton and the stability of the respective tautomers. | Dependent on the specific electronic effects |

Spectroscopic Signatures of Keto-Enol Isomers

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for investigating the keto-enol tautomerism of this compound. Each tautomer presents a unique set of spectroscopic signals, allowing for their identification and quantification in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are highly informative in distinguishing between the keto and enol forms.

In the keto form of this compound, one would expect to observe a characteristic signal for the protons on the α-carbon (the CH₂ group between the two carbonyl functions). These protons typically appear in a specific chemical shift range. The protons of the chloroethyl group and the methyl group will also have distinct signals.

The enol form , by contrast, will show a signal for the vinylic proton (C=CH) and a characteristic signal for the hydroxyl proton (-OH) of the enol, which is often broadened due to hydrogen exchange and its involvement in intramolecular hydrogen bonding. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent and concentration.

In ¹³C NMR, the keto form is characterized by the presence of two distinct carbonyl carbon signals. The enol form will show signals for the carbons involved in the C=C double bond, as well as a signal for the remaining carbonyl carbon. The chemical shifts of these carbons provide clear evidence for the presence of each tautomer. For related β-ketoesters, the diketo form is often the predominant species observed in NMR spectra. researchgate.net

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Protons | Keto Form | Enol Form |

| -CH₃ | ~2.2 | ~2.0 |

| -C(O)CH₂C(O)- | ~3.6 | - |

| =CH- | - | ~5.5 |

| -OCH₂CH₂Cl | ~4.3 (t), ~3.7 (t) | ~4.2 (t), ~3.7 (t) |

| -OH | - | ~12-15 (broad) |

Note: These are approximate values based on typical ranges for similar compounds and are subject to solvent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer.

The keto form will exhibit two distinct carbonyl (C=O) stretching vibrations, typically in the region of 1700-1750 cm⁻¹. One corresponds to the ketone carbonyl and the other to the ester carbonyl.

The enol form is characterized by a broad absorption band for the hydroxyl (-OH) group, usually in the range of 2500-3200 cm⁻¹, which is indicative of a strongly hydrogen-bonded OH group. The C=O stretching vibration of the remaining carbonyl group in the enol is typically shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation with the C=C double bond. A C=C stretching vibration will also be present for the enol form, usually around 1600-1640 cm⁻¹. The presence of both sets of bands in an IR spectrum is a clear indication of a tautomeric equilibrium. researchgate.net

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound

| Functional Group | Keto Form | Enol Form |

| C=O (Ester) | ~1740 | - |

| C=O (Ketone) | ~1715 | ~1650 (conjugated) |

| C=C | - | ~1620 |

| O-H | - | 2500-3200 (broad) |

Note: These are approximate frequency ranges.

By analyzing the relative intensities of the characteristic signals in NMR or IR spectra, it is possible to determine the equilibrium constant (Keq) for the tautomerization process under specific conditions, providing valuable insight into the thermodynamic stability of the keto and enol forms of this compound. nih.gov

Derivatives and Analogs of 2 Chloroethyl 3 Oxobutanoate: Synthesis and Reactivity

Synthesis of Related Chloro-β-Keto Esters and Their Reactivity Profiles

The reactivity of α-chloro-β-keto esters is significantly influenced by the nature of the ester group and the substitution pattern at the α-carbon. By varying these features, a range of related chloro-β-keto esters can be synthesized, each with a unique reactivity profile.

Synthesis of Methyl 2-chloro-3-oxobutanoate

Methyl 2-chloro-3-oxobutanoate is a closely related analog of the title compound, differing only in the ester moiety. A common method for its synthesis involves the direct chlorination of methyl 3-oxobutanoate (methyl acetoacetate). This reaction is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The reaction proceeds by the electrophilic attack of chlorine on the enol or enolate form of the β-keto ester.

One patented method describes the preparation of 2-chloroacetoacetic acid ethyl ester by adding ethyl acetoacetate (B1235776) to a reactor, cooling it to between -5°C and 10°C, and then dropwise adding sulfuryl chloride. google.com A similar procedure can be applied for the synthesis of the methyl ester. The reaction temperature is a critical parameter; higher temperatures can lead to the formation of dichlorinated byproducts. google.com For instance, some processes that operate at higher temperatures (80-100°C) report the formation of 2,2-dichloroacetyl ethyl acetate (B1210297). google.comgoogle.com

| Starting Material | Reagent | Product | Key Conditions |

| Methyl 3-oxobutanoate | Sulfuryl Chloride (SO₂Cl₂) | Methyl 2-chloro-3-oxobutanoate | Controlled low temperature |

Preparation and Transformations of Ethyl 2-chloro-3-oxopentanoate

Ethyl 2-chloro-3-oxopentanoate represents an analog with a propionyl group instead of an acetyl group. Its synthesis follows the same general principle of α-chlorination of the corresponding β-keto ester, ethyl 3-oxopentanoate. The starting material, ethyl 3-oxopentanoate, is an important intermediate in the synthesis of the anti-inflammatory drug etodolac. google.com The chlorination is typically carried out using reagents like sulfuryl chloride.

The transformations of ethyl 2-chloro-3-oxopentanoate are characteristic of α-halo-β-keto esters. The presence of the chlorine atom at the α-position, flanked by two carbonyl groups, makes it susceptible to nucleophilic substitution. It can also serve as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of five-membered nitrogen heterocyclic derivatives. chiralen.com

Exploration of Di- and Trichloro-3-oxobutanoate Analogs

The introduction of additional chlorine atoms at the α-position of 3-oxobutanoate esters leads to di- and trichloro-analogs with distinct reactivity. Ethyl 2,2-dichloro-3-oxobutanoate can be synthesized by the chlorination of ethyl 3-oxobutanoate with an excess of sulfuryl chloride. synzeal.com One procedure involves adding sulfuryl chloride to ethyl acetoacetate while keeping the temperature below 35°C, which can yield the dichlorinated product in virtually quantitative amounts.

These dichlorinated compounds exhibit facile reactions with bases. chemsrc.com They can act as acyl transferring agents under mild conditions. chemsrc.com The synthesis of trichloro-analogs, such as those with a trichloroethyl group, has been explored in the context of cyclopropane (B1198618) carboxylate insecticides. For instance, methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate is an intermediate in the production of these insecticides.

Functionalization of the Ester Moiety: Synthesis of Diverse 2-Haloethyl β-Keto Esters

The 2-chloroethyl group of the parent compound can be replaced with other ester functionalities to create a library of diverse β-keto esters. This can be achieved either by starting the synthesis with a different halo-alcohol or through post-synthetic modification of the ester group.

A primary method for altering the ester moiety is transesterification. This reaction involves the conversion of one ester to another by exchanging the alkoxy groups and can be catalyzed by either acid or base. For example, reacting 2-chloroethyl 3-oxobutanoate with a different alcohol (e.g., 2-bromoethanol (B42945) or 2-iodoethanol) in the presence of a suitable catalyst would yield the corresponding 2-bromoethyl or 2-iodoethyl 3-oxobutanoate.

Alternatively, these analogs can be synthesized directly. For instance, 2-bromoethyl acetate can be prepared by reacting ethylene (B1197577) glycol with an aqueous solution of hydrogen bromide and acetic acid in the presence of a solvent that forms an azeotrope with water. google.com A similar strategy could be employed to synthesize 2-bromoethyl 3-oxobutanoate from 3-oxobutanoic acid and 2-bromoethanol. The synthesis of 2-cyanoethyl 3-oxobutanoate has been achieved via a Lewis acid-catalyzed transesterification reaction between an acetoacetate and 3-hydroxypropionitrile. google.com

| Target Compound | Synthetic Approach | Key Reactants |

| 2-Bromoethyl 3-oxobutanoate | Esterification | 3-Oxobutanoic acid, 2-Bromoethanol |

| 2-Iodoethyl 3-oxobutanoate | Esterification | 3-Oxobutanoic acid, 2-Iodoethanol |

| 2-Cyanoethyl 3-oxobutanoate | Transesterification | Acetoacetate, 3-Hydroxypropionitrile |

Cyclization Reactions of this compound Derivatives

The presence of multiple reactive sites in this compound and its derivatives makes them valuable precursors for the synthesis of various cyclic compounds. Both intramolecular and intermolecular reactions can be exploited to construct new ring systems.

Synthesis of Cyclic β-Keto Esters

One important class of cyclization reactions involving α-halo-β-dicarbonyl compounds is the Feist-Benary furan (B31954) synthesis. wikipedia.orgquimicaorganica.orgambeed.com This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, such as this compound, in the presence of a base like ammonia (B1221849) or pyridine (B92270). wikipedia.org The reaction proceeds through the initial formation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking the α-halo ketone. A subsequent intramolecular cyclization and dehydration yields a substituted furan. quimicaorganica.org

Furthermore, ω-halo-β-keto esters can undergo intramolecular cyclization to form β-keto lactones. cdnsciencepub.comresearchgate.net This process typically involves the formation of a dianion from the β-keto ester, which then undergoes an intramolecular alkylation to close the ring. cdnsciencepub.com While the 2-chloroethyl group in the parent compound is not ideally suited for direct large-ring cyclization due to the short chain length, derivatives with longer ω-haloalkyl ester chains could be synthesized and cyclized using this methodology.

Intramolecular Condensation Reactions

The molecular architecture of this compound and its analogs is uniquely suited for intramolecular reactions. These molecules possess both a nucleophilic center—the enolizable α-carbon of the β-keto ester moiety—and an electrophilic center—the carbon atom bonded to the chlorine atom. This arrangement facilitates internal cyclization reactions, typically initiated by a base, leading to the formation of heterocyclic structures. The most common pathway involves the formation of an enolate which then attacks the electrophilic carbon, displacing the chloride leaving group.

One of the primary applications of this intramolecular reactivity is in the synthesis of substituted furanone derivatives. Research has demonstrated that analogs, such as ethyl 4-chloro-3-oxobutanoate, can undergo a tandem sequence involving an initial intermolecular reaction followed by a crucial intramolecular cyclization step. buchler-gmbh.com

A notable example is the organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes. buchler-gmbh.com In this process, a base or organocatalyst first facilitates the Michael addition of the chloro-ketoester to the nitroalkene. The resulting intermediate then undergoes a spontaneous or catalyzed intramolecular cyclization. This cyclization is an intramolecular nucleophilic substitution where the enolate oxygen attacks the carbon bearing the chlorine atom, leading to the formation of a five-membered furanone ring. buchler-gmbh.com This specific type of reaction, favoring attack by the oxygen of the enolate, is referred to as O-alkylation.

The general scheme for this tandem reaction is presented below:

Scheme 1: Tandem Michael Addition and Intramolecular Cyclization

Note: This is a representative scheme. The actual mechanism may vary based on substrates and catalysts.

Detailed research findings have highlighted the utility of this strategy for creating complex heterocyclic molecules. The reaction conditions, including the choice of catalyst and solvent, are critical in controlling the stereochemical outcome of the reaction, enabling the synthesis of chiral tetronic acid derivatives. buchler-gmbh.com

The data below summarizes a representative transformation based on this methodology.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reaction Type |

|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Nitroalkenes | Cupreine Base | 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one | Michael Addition / Intramolecular Cyclization |

This intramolecular condensation pathway underscores the synthetic versatility of this compound derivatives, providing an efficient route to valuable furanone scaffolds that are precursors for various biologically active compounds. The stability of the five-membered ring provides a thermodynamic driving force for the cyclization process, making it a favorable and often high-yielding transformation. libretexts.org

Advanced Research Directions and Future Perspectives in 2 Chloroethyl 3 Oxobutanoate Chemistry

Catalytic Strategies for 2-Chloroethyl 3-oxobutanoate Transformations

The development of innovative catalytic systems is central to expanding the synthetic utility of this compound. Research in this area is expected to progress on two main fronts: metal-catalyzed reactions and the burgeoning fields of organocatalysis and biocatalysis.

Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for a variety of transformations that could be applied to this compound. Based on established reactivity of β-keto esters, several key areas are ripe for exploration.

One promising avenue is the asymmetric hydrogenation of the ketone functionality. Ruthenium and iridium complexes with chiral phosphine (B1218219) ligands have shown exceptional efficiency and enantioselectivity in the reduction of various β-keto esters. acs.orgorganic-chemistry.orgresearchgate.netthieme-connect.comrsc.org Applying these catalytic systems to this compound could provide a direct route to enantiomerically enriched 2-chloroethyl 3-hydroxybutanoate, a valuable chiral building block. The choice of metal, ligand, and reaction conditions would be crucial in achieving high yields and stereocontrol.

Palladium-catalyzed reactions represent another significant area of interest. The decarboxylative allylation of β-keto esters is a well-established method for the formation of carbon-carbon bonds. nih.gov This methodology could potentially be adapted for this compound, where the ester group is first converted to an allylic ester, followed by a palladium-catalyzed decarboxylation and subsequent functionalization. Furthermore, palladium catalysts are effective in cascade reactions, for instance, in the debenzylation of benzyl (B1604629) β-keto esters followed by enantioselective decarboxylation in the presence of a chiral amino alcohol. nih.gov

Asymmetric alkylation of the α-carbon is a further key transformation. While challenging, catalytic asymmetric alkylation of β-keto esters has been achieved using chiral rhodium and copper complexes. acs.orgthieme-connect.com Developing similar protocols for this compound would enable the creation of quaternary stereocenters with high enantiomeric excess.

| Catalyst System | Reaction Type | Substrate Type | Key Findings |

| Ruthenium-TangPhos | Asymmetric Hydrogenation | Aryl and alkyl β-keto esters | Quantitative yields and high enantioselectivity. thieme-connect.com |

| Iridium-Monosulfonylated Diamines | Asymmetric Transfer Hydrogenation | β-Keto esters | Excellent yields and selectivities in water. organic-chemistry.org |

| Palladium/Chiral Amino Alcohol | Decarboxylative Decarboxylation | Benzyl β-keto esters | Cascade reaction leading to chiral ketones. nih.gov |

| Chiral Rhodium Complexes | Asymmetric Alkylation | β-Keto esters | Creation of quaternary carbon centers with controlled stereochemistry. acs.org |

Organocatalysis and Biocatalysis with this compound

Organocatalysis and biocatalysis have emerged as powerful, environmentally benign alternatives to metal-based catalysis. These approaches offer unique selectivities and are expected to play a significant role in the future chemistry of this compound.

Organocatalysis provides a plethora of opportunities for asymmetric transformations of β-keto esters. acs.org Chiral primary and secondary amines, cinchona alkaloids, and phase-transfer catalysts have been successfully employed in a range of reactions. rsc.orgacs.org For this compound, organocatalytic methods could be developed for:

Asymmetric α-alkylation: Using chiral phase-transfer catalysts to introduce alkyl groups at the α-position with high enantioselectivity. rsc.org

Asymmetric aldol (B89426) reactions: Reacting the enolate of this compound with aldehydes, catalyzed by chiral amines, to generate β-hydroxy-δ-chloro-γ-keto esters with high stereocontrol. acs.orgnih.gov

Asymmetric α-functionalization: Introducing heteroatoms such as halogens, hydroxyl groups, or peroxy groups at the α-position using chiral organocatalysts. researchgate.netnih.gov

γ-Position-selective reactions: While typically reacting at the α-position, recent advances have shown that under certain organocatalytic conditions, β-keto esters can undergo reactions at the γ-position, opening up new avenues for functionalization. acs.org

Biocatalysis , utilizing enzymes or whole microorganisms, offers unparalleled selectivity for many transformations. The asymmetric reduction of the keto group in β-keto esters is a well-established application of biocatalysis. Various yeasts and bacteria, as well as isolated ketoreductases, can reduce β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess. researchgate.net This approach would be directly applicable to this compound for the synthesis of chiral 2-chloroethyl 3-hydroxybutanoate. Genetic engineering of microorganisms can further enhance the stereoselectivity and efficiency of these reductions. researchgate.net

| Catalytic Approach | Reaction Type | Potential Application for this compound | Key Advantages |

| Chiral Phase-Transfer Catalysis | Asymmetric α-alkylation | Synthesis of α-substituted derivatives with high enantiopurity. | Metal-free, mild conditions. rsc.org |

| Chiral Amine Catalysis | Asymmetric Aldol Reaction | Construction of complex molecules with multiple stereocenters. | High stereocontrol. acs.org |

| Yeast/Ketoreductases | Asymmetric Reduction | Production of enantiopure 2-chloroethyl 3-hydroxybutanoate. | High enantioselectivity, environmentally friendly. researchgate.net |

Flow Chemistry Applications in this compound Synthesis and Reactions

Flow chemistry, or continuous flow synthesis, is a rapidly developing technology that offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis and subsequent reactions of this compound holds considerable promise.

The synthesis of β-keto esters has been successfully translated to flow processes. For instance, the BF3·OEt2-catalyzed reaction of ethyl diazoacetate with aldehydes to produce β-keto esters has been demonstrated in a flow reactor. acs.orgacs.org Similar strategies could be developed for the continuous production of this compound, potentially from 2-chloroethanol (B45725) and diketene (B1670635) or through other condensation reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities.

Furthermore, subsequent transformations of this compound could be performed in a continuous fashion. Multi-step sequences, where the output of one reactor is directly fed into the next, can be designed to synthesize more complex molecules without the need for intermediate purification. syrris.comresearchgate.netnih.gov For example, the continuous synthesis of this compound could be coupled with an in-line catalytic reduction or alkylation step. The use of packed-bed reactors containing immobilized catalysts or reagents is particularly advantageous in flow chemistry, simplifying product purification and catalyst recycling. researchgate.netnih.gov

| Flow Chemistry Application | Description | Potential Advantages for this compound |

| Continuous Synthesis | Synthesis of the target molecule in a continuous flow reactor. | Improved safety, better heat and mass transfer, higher yields and purity. acs.orgacs.org |

| Multi-step Telescoped Reactions | Performing sequential reactions in a single, uninterrupted flow process. | Reduced reaction times, minimal manual handling, and streamlined synthesis of derivatives. syrris.com |

| In-line Purification | Integration of purification steps such as liquid-liquid extraction or solid-phase scavenging. | Simplified workup and isolation of the final product. acs.orgresearchgate.net |

Asymmetric Synthesis Utilizing this compound

The development of asymmetric methodologies to access enantiomerically pure compounds derived from this compound is a key area for future research. This can be broadly categorized into enantioselective transformations and chiral derivatization and resolution strategies.

Enantioselective Transformations

As discussed in the context of catalysis, the direct enantioselective transformation of the prochiral ketone in this compound is a highly attractive strategy. The asymmetric reduction to form chiral 2-chloroethyl 3-hydroxybutanoate is a prime example. This can be achieved through:

Catalytic asymmetric hydrogenation: Using chiral metal complexes. acs.orgresearchgate.net

Catalytic asymmetric transfer hydrogenation: Employing metal catalysts with chiral ligands and a hydrogen donor like formic acid. organic-chemistry.orgunc.edu

Biocatalytic reduction: Utilizing whole cells or isolated enzymes. researchgate.net

Beyond reduction, asymmetric alkylation at the α-carbon, as previously mentioned, would generate a chiral quaternary center. acs.orgrsc.orgnih.govdocumentsdelivered.com Furthermore, other enantioselective additions to the carbonyl group, such as asymmetric aldol or Mannich reactions, would lead to the formation of more complex chiral structures. acs.orgacs.org

Chiral Derivatization and Resolution Strategies

In cases where direct enantioselective synthesis is not feasible or efficient, the resolution of a racemic mixture of a derivative of this compound provides an alternative route to enantiomerically pure compounds.

A common strategy involves the reduction of racemic this compound to racemic 2-chloroethyl 3-hydroxybutanoate, followed by kinetic resolution . This can be accomplished through:

Enzymatic kinetic resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the acylated product. acs.orgmdpi.comresearchgate.netnih.gov

Non-enzymatic kinetic resolution: Chiral catalysts, such as planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives, can also be used for the selective acylation of one enantiomer of a racemic alcohol. nih.gov

Another powerful technique is dynamic kinetic resolution (DKR) . In this approach, the less reactive enantiomer of the starting material is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. DKR has been successfully applied to the asymmetric transfer hydrogenation of β-substituted-α-keto esters to produce trisubstituted γ-butyrolactones. unc.edunih.gov Similar strategies could be envisioned for derivatives of this compound.

| Strategy | Description | Example Application |

| Enantioselective Reduction | Direct conversion of the prochiral ketone to a chiral alcohol. | Asymmetric hydrogenation of this compound to (R)- or (S)-2-chloroethyl 3-hydroxybutanoate. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Lipase-catalyzed acylation of racemic 2-chloroethyl 3-hydroxybutanoate. acs.orgmdpi.com |

| Dynamic Kinetic Resolution | Kinetic resolution coupled with in situ racemization of the starting material. | Asymmetric transfer hydrogenation of a racemic derivative of this compound. unc.edunih.gov |

Integration of this compound in Novel Synthetic Pathways and Methodologies

The versatility of this compound as a building block in organic synthesis is increasingly being recognized, particularly in the development of novel synthetic pathways and methodologies. Its unique combination of a β-ketoester moiety and a reactive chloroethyl group allows for its participation in a variety of chemical transformations, leading to the efficient construction of complex molecular architectures, especially heterocyclic systems. This section explores the integration of this compound in innovative synthetic strategies, with a focus on its role in multicomponent and cascade reactions.

One of the most promising applications of this compound lies in its use as a precursor for the synthesis of highly substituted heterocycles through multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer significant advantages in terms of efficiency, atom economy, and molecular diversity.

A notable example is the synthesis of polyfunctionalized pyrroles. While direct use of this compound is still an emerging area of research, studies on closely related analogs, such as ethyl 2-chloro-3-(arylamino)but-2-enoates, highlight the potential of this class of compounds. In a reported three-component reaction, an arylglyoxal, Meldrum's acid, and an ethyl 2-chloro-3-(arylamino)but-2-enoate derivative are reacted to furnish highly substituted pyrroles in good yields. researchgate.net This transformation underscores the utility of the chloro-β-enaminoester scaffold, which can be readily derived from this compound, as a versatile component in MCRs for the construction of complex heterocyclic frameworks.

The reactivity of this compound also makes it a suitable candidate for other classical multicomponent reactions for heterocyclic synthesis, such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction for the preparation of dihydropyrimidines. In the context of the Hantzsch synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, this compound could be employed to introduce a chloroethyl functionality at various positions of the resulting dihydropyridine (B1217469) ring, a valuable handle for further synthetic manipulations.

Similarly, in the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), the incorporation of this compound would lead to dihydropyrimidinones or thiones bearing a chloroethyl substituent. This functional group can then serve as an anchor for post-condensation modifications, allowing for the generation of diverse libraries of pharmacologically relevant molecules.

Furthermore, the inherent reactivity of the chloroethyl group in this compound opens up possibilities for its involvement in cascade or domino reactions. These processes, where multiple bond-forming events occur sequentially in a one-pot operation, are highly desirable for their efficiency and elegance in constructing complex polycyclic systems. For instance, an initial reaction at the β-ketoester moiety could be followed by an intramolecular cyclization involving the chloroethyl group, leading to the formation of fused heterocyclic systems.

The Knoevenagel condensation, a key step in many multicomponent and cascade reactions, has been successfully carried out with the related ethyl 4-chloro-3-oxobutanoate. This reaction, typically involving the condensation of an active methylene (B1212753) compound with a carbonyl group, demonstrates the ability of chloro-substituted β-ketoesters to participate in the formation of carbon-carbon double bonds, which can then undergo further transformations in a cascade sequence.

Moreover, the structural motif present in this compound is found in key intermediates for the synthesis of important pharmaceutical compounds. For example, 3-chloro-2-oxo-butyric acid ethyl ester, a closely related structure, is a known and important intermediate in the synthesis of thiazole (B1198619) carboxylic acids. bu.edu.eg This highlights the role of such chlorinated β-ketoesters as valuable building blocks for the preparation of bioactive molecules.

The potential applications of this compound in various synthetic pathways are summarized in the table below:

| Synthetic Pathway | Potential Role of this compound | Resulting Molecular Scaffold |

| Multicomponent Reactions | ||

| Pyrrole Synthesis | Precursor to chloro-β-enaminoester component | Polyfunctionalized pyrroles |

| Hantzsch Pyridine Synthesis | β-ketoester component | Chloroethyl-substituted dihydropyridines |

| Biginelli Reaction | β-ketoester component | Chloroethyl-substituted dihydropyrimidinones |

| Cascade/Domino Reactions | ||

| Intramolecular Cyclizations | Bifunctional building block for sequential reactions | Fused heterocyclic systems |

| Synthesis of Bioactive Molecules | ||

| Thiazole Synthesis | Key intermediate | Thiazole carboxylic acid precursors |

常见问题

Q. What are the recommended synthetic routes for 2-Chloroethyl 3-oxobutanoate?

Methodological Answer: The compound can be synthesized via acid-catalyzed esterification of 3-oxobutanoic acid with 2-chloroethanol. Key steps include:

- Reaction Setup: Mix equimolar ratios of 3-oxobutanoic acid and 2-chloroethanol in anhydrous toluene, with catalytic sulfuric acid (0.5–1 mol%).